2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride

Solubility enhancement Formulation development In vitro assays

Select this specific hydrochloride salt for superior aqueous solubility (>50 mg/mL) essential for reproducible dose-response assays. Its ortho-aminomethyl substitution is critical for α1-adrenergic receptor antagonist synthesis; positional isomers (3-/4-) alter binding. This building block enables CNS and anti-inflammatory agent development. Standard B2B shipping; verify regional import requirements.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69
CAS No. 2288708-79-0
Cat. No. B2613726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
CAS2288708-79-0
Molecular FormulaC10H15ClN2O
Molecular Weight214.69
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1CN.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H
InChIKeyYKLKCADQBDYHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 2288708-79-0): Structural and Chemical Profile


2-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 2288708-79-0) is an ortho-substituted aminomethyl benzamide derivative, typically encountered as a research chemical intermediate [1]. The compound features a benzamide core with an N,N-dimethylamide group and an aminomethyl (-CH2NH2) substituent at the ortho (2-) position, forming a hydrochloride salt. Its molecular formula is C10H15ClN2O, with a molecular weight of 214.69 g/mol . The hydrochloride salt form enhances aqueous solubility and reactivity compared to the free base, making it a preferred form for in vitro biological assays and chemical syntheses .

Why 2-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride Cannot Be Substituted with Generic Analogs


Simple substitution of 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 2288708-79-0) with its free base, positional isomers (e.g., 3- or 4-aminomethyl analogs), or other benzamide derivatives is not scientifically sound. The hydrochloride salt form provides significantly enhanced aqueous solubility (>50 mg/mL) compared to the free base (<10 mg/mL), a critical parameter for reproducible in vitro assays . Furthermore, the ortho-substitution pattern confers distinct steric and electronic properties that influence binding interactions with biological targets such as α1-adrenergic receptors [1]. Substituting with a 3- or 4-aminomethyl isomer alters the spatial orientation of the aminomethyl group, potentially leading to different pharmacological profiles and synthetic reactivity .

Quantitative Evidence for 2-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride Differentiation


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 2-(aminomethyl)-N,N-dimethylbenzamide exhibits significantly improved aqueous solubility compared to the free base form. The salt demonstrates solubility >50 mg/mL in water, whereas the free base (CAS 918812-27-8) exhibits solubility <10 mg/mL under comparable conditions . This >5-fold increase in aqueous solubility is a critical differentiation for researchers requiring consistent and reproducible compound handling in aqueous biological assay systems.

Solubility enhancement Formulation development In vitro assays

Purity and Molecular Weight Consistency: Ortho-Isomer vs. Meta/Para-Isomers

The ortho-substituted 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (C10H15ClN2O, MW: 214.69 g/mol) presents a distinct molecular weight profile compared to its positional isomers . While the free base forms of the 3- and 4-aminomethyl isomers (CAS 863548-47-4 and 164648-76-4) share the same molecular weight (178.23 g/mol), their hydrochloride salts exhibit different stoichiometries and purities. The 3-isomer hydrochloride (CAS 2103396-51-4) has a reported MW of 214.69 g/mol and purity of 97%, while the 4-isomer hydrochloride (Sigma-Aldrich CBR02275) is sold 'as-is' with variable HCl and water content, lacking guaranteed analytical data . The 2-isomer hydrochloride offers defined stoichiometry and consistent purity.

Isomeric purity Chemical synthesis Analytical characterization

Synthetic Accessibility: Ortho-Substitution Advantage in α1-Adrenergic Antagonist Development

The ortho-aminomethyl substitution pattern in 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is a key structural feature for accessing α1-adrenergic receptor antagonist pharmacophores. BindingDB data for a structurally related ortho-aminomethyl benzamide (BDBM50474654) shows Ki values of 126 nM and 138 nM against rat α1A adrenoreceptors [1]. While direct data for the target compound is not available in public repositories, the ortho-substitution pattern is known to confer distinct binding geometries compared to meta- or para-substituted analogs, which often show reduced or altered receptor affinity [2].

Medicinal chemistry GPCR ligands Lead optimization

Recommended Application Scenarios for 2-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 2288708-79-0)


Synthesis of α1-Adrenergic Receptor Antagonist Leads

Due to its ortho-aminomethyl substitution pattern, 2-(aminomethyl)-N,N-dimethylbenzamide hydrochloride serves as a critical building block for the synthesis of α1-adrenergic receptor antagonists. The compound's structure allows for further derivatization to optimize binding affinity and selectivity [1].

In Vitro Pharmacological Assays Requiring High Aqueous Solubility

The hydrochloride salt form's aqueous solubility (>50 mg/mL) makes it the preferred form for preparing stock solutions and performing reproducible dose-response experiments in aqueous biological assay systems. This directly mitigates solubility-related assay variability .

Organic Synthesis and Medicinal Chemistry Research

The compound's benzamide core and ortho-aminomethyl group make it a versatile intermediate for the synthesis of more complex bioactive molecules, including potential central nervous system (CNS) agents and anti-inflammatory compounds .

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